molecular formula C19H20BrN3O3S B11251846 N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11251846
M. Wt: 450.4 g/mol
InChI Key: COVMLNBROQCPEQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group, along with the benzothiadiazine core, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions

    Formation of Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions to form the benzothiadiazine ring.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Addition of Butyl and Methyl Groups: The butyl and methyl groups are typically added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group allows for electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the benzothiadiazine core can modulate the activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
  • N-(4-fluorophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Uniqueness

N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(4-bromophenyl)-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20BrN3O3S/c1-3-4-11-23-13(2)22-27(25,26)18-12-14(5-10-17(18)23)19(24)21-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)

InChI Key

COVMLNBROQCPEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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